molecular formula C19H23N3O4 B2579533 N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 1902956-98-2

N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

Cat. No.: B2579533
CAS No.: 1902956-98-2
M. Wt: 357.41
InChI Key: UCJHGTYZYGCRIS-UHFFFAOYSA-N
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Description

N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzodioxin ring and a quinazolinone moiety, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. The starting materials may include octahydro-1,4-benzodioxin and 4-oxo-3,4-dihydroquinazoline, which undergo a series of reactions such as amide bond formation, cyclization, and functional group modifications. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as DMAP or pyridine. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodioxin or quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The benzodioxin and quinazolinone moieties play crucial roles in these interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide
  • N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-4-yl)propanamide

Uniqueness

N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is unique due to its specific substitution pattern on the quinazolinone ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-18(21-13-5-6-16-17(11-13)26-10-9-25-16)7-8-22-12-20-15-4-2-1-3-14(15)19(22)24/h1-4,12-13,16-17H,5-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJHGTYZYGCRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CCN3C=NC4=CC=CC=C4C3=O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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